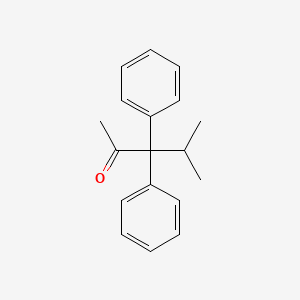

4-Methyl-3,3-diphenylpentan-2-one

Description

Properties

CAS No. |

64020-31-1 |

|---|---|

Molecular Formula |

C18H20O |

Molecular Weight |

252.3 g/mol |

IUPAC Name |

4-methyl-3,3-diphenylpentan-2-one |

InChI |

InChI=1S/C18H20O/c1-14(2)18(15(3)19,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-14H,1-3H3 |

InChI Key |

ZGZGQFXUQJKOCT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-Methyl-3,3-diphenylpentan-2-one with structurally related ketones:

Key Observations :

- Steric and Electronic Effects : The diphenyl groups in this compound provide significant steric bulk compared to smaller alkyl or methoxy substituents in analogs like 4,4-Dimethyl-1-(3-nitrophenyl)pent-1-en-3-one. This bulk may reduce reactivity in nucleophilic additions but enhance aromatic π-π interactions in drug design .

Physicochemical Properties

- Boiling Point and Solubility : Linear ketones like 4-Methyl-3-penten-2-one (boiling point ~143°C) are more volatile than diphenyl-substituted derivatives due to reduced molecular weight and polarity . The diphenyl groups in this compound likely increase hydrophobicity, making it less water-soluble but more lipid-membrane-permeable .

- Thermal Stability: The rigid aromatic rings in diphenyl-substituted ketones enhance thermal stability compared to aliphatic analogs like 3-Methyl-2-pentanone (boiling point ~144°C) .

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 4-Methyl-3,3-diphenylpentan-2-one, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis of this compound typically involves a Claisen-Schmidt condensation between a ketone and an aromatic aldehyde. For example, reacting 4-methylpentan-2-one with benzaldehyde derivatives under acidic or basic catalysis (e.g., NaOH or HCl) can yield the target compound. Evidence from structurally similar ketones (e.g., 4-(4-Fluorophenyl)-4-methylpentan-2-one) suggests that anhydrous hydrogen chloride gas may enhance reaction efficiency by promoting intermediate stabilization .

Optimization Strategies:

- Temperature Control: Maintain temperatures between 50–80°C to balance reaction rate and byproduct formation.

- Solvent Selection: Use aprotic solvents like dichloromethane or THF to minimize side reactions.

- Catalyst Loading: Adjust HCl concentration to 0.1–0.5 M for optimal protonation of intermediates.

Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is critical for achieving >95% purity .

Advanced: How can stereochemical outcomes in the synthesis of this compound derivatives be controlled, particularly when introducing chiral centers?

Answer:

Stereochemical control in derivatives (e.g., 5-(azocan-1-yl)-4-methyl-3,3-diphenylpentan-2-one) often requires asymmetric catalysis or chiral auxiliaries. For instance:

- Chiral Ligands: Use (R)-BINAP or Jacobsen catalysts to induce enantioselectivity during ketone functionalization.

- Dynamic Kinetic Resolution (DKR): Employ enzymes or transition-metal catalysts to selectively form one enantiomer under mild conditions.

Data from related compounds (e.g., (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine) indicate that temperature gradients and solvent polarity significantly impact diastereomeric excess (de). For example, low-polarity solvents like toluene favor higher de (up to 85%) compared to polar aprotic solvents .

Basic: What analytical techniques are most effective for characterizing this compound, and how should contradictory spectral data be resolved?

Answer:

Primary Techniques:

- NMR Spectroscopy: ¹H and ¹³C NMR can confirm the presence of diphenyl and methyl groups. Key signals include:

- δ 7.2–7.4 ppm (aromatic protons) .

- δ 2.1–2.3 ppm (methyl groups adjacent to carbonyl) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) provides exact mass confirmation (e.g., [M+H]+ for C19H20O: calculated 265.1588).

- IR Spectroscopy: A strong C=O stretch near 1700–1750 cm⁻¹ confirms the ketone moiety.

Resolving Data Contradictions: - Cross-Validation: Compare results with deuterated analogs (e.g., 4-Methyl-2-pentanone-d5) to identify isotopic interference .

- X-ray Crystallography: For crystalline derivatives, single-crystal analysis resolves ambiguities in stereochemistry .

Advanced: How does the LogP value of this compound influence its pharmacokinetic behavior in biological studies, and what modifications can improve bioavailability?

Answer:

The experimental LogP of 6.2 (indicating high lipophilicity) suggests poor aqueous solubility, which may limit absorption in pharmacological assays . Strategies to enhance bioavailability include:

- Pro-drug Synthesis: Introduce hydrophilic groups (e.g., phosphate esters) that hydrolyze in vivo.

- Nanoparticle Encapsulation: Use lipid-based carriers to improve solubility and cellular uptake.

Comparative studies with methylphenidate analogs (LogP ~2.0) highlight the trade-off between lipophilicity and CNS penetration, requiring tailored structural modifications .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation: Use fume hoods to mitigate inhalation risks; the compound’s high boiling point (~507°C) reduces volatility but necessitates caution during heating .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.

Safety data for structurally similar amines (e.g., 1-(Dimethylamino)-2-methylpentan-3-one) emphasize the importance of emergency protocols for inhalation or ingestion, including immediate medical consultation .

Advanced: What computational methods can predict the reactivity of this compound in novel reaction environments, and how reliable are these models?

Answer:

Density Functional Theory (DFT):

- Simulate reaction pathways (e.g., ketone alkylation) using B3LYP/6-31G(d) basis sets to identify transition states and activation energies.

- Predict regioselectivity in electrophilic substitutions by analyzing frontier molecular orbitals (FMOs).

Machine Learning (ML): - Train models on datasets of analogous ketones (e.g., 3-Methyl-2-pentanone) to forecast reaction yields under varying conditions.

Limitations include inaccuracies in modeling solvation effects, necessitating experimental validation for critical steps .

Basic: How does the electronic structure of this compound influence its reactivity in nucleophilic addition reactions?

Answer:

The electron-withdrawing carbonyl group activates the α-carbon for nucleophilic attack. Key factors:

- Steric Effects: Bulky diphenyl groups hinder nucleophile access, favoring smaller nucleophiles (e.g., cyanide over Grignard reagents).

- Electronic Effects: Resonance stabilization of the enolate intermediate enhances reactivity in basic conditions (e.g., LDA/THF at -78°C).

Studies on 4-Methyl-2-pentanone demonstrate that substituents para to the carbonyl group modulate reactivity by altering electron density .

Advanced: What strategies can mitigate racemization during the synthesis of enantiomerically pure derivatives of this compound?

Answer:

- Low-Temperature Reactions: Conduct reactions below -20°C to slow racemization kinetics.

- Chiral Stationary Phases (CSPs): Use HPLC with CSPs (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers post-synthesis.

Data from (2R,3R)-1-(4-Chlorophenyl)-2-[(S)-2-nitro-1-phenylethyl]-3-phenylpentan-1-one show that axial chirality in intermediates reduces racemization risks compared to planar chiral systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.